2-(2-Ethoxy-2-oxoethyl)pyrazole-3-carboxylic acid

描述

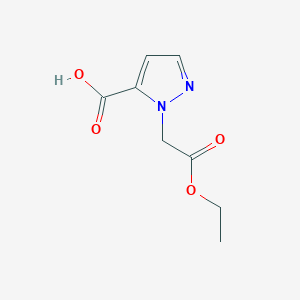

2-(2-Ethoxy-2-oxoethyl)pyrazole-3-carboxylic acid is a pyrazole derivative that has gained significant scientific interest in recent years. This compound is known for its unique chemical structure, which includes a pyrazole ring substituted with an ethoxy-oxoethyl group and a carboxylic acid group. The molecular formula of this compound is C8H10N2O4, and it has a molecular weight of 198.178 g/mol.

准备方法

The synthesis of 2-(2-Ethoxy-2-oxoethyl)pyrazole-3-carboxylic acid typically involves the reaction of ethyl 1-(2-ethoxy-2-oxoethyl)-1H-pyrazole-3-carboxylate with suitable reagents under specific conditions. One common method involves the hydrolysis of ethyl 1-(2-ethoxy-2-oxoethyl)-1H-pyrazole-3-carboxylate in the presence of an acid or base to yield the desired carboxylic acid . Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and efficiency.

化学反应分析

Hydrolysis Reactions

The ethoxy-oxoethyl group undergoes hydrolysis under acidic or basic conditions to yield carboxylate derivatives:

-

Basic Hydrolysis : Treatment with aqueous NaOH (1–2 M) at 80–100°C converts the ethoxy group to a carboxylic acid, forming 2-(carboxymethyl)pyrazole-3-carboxylic acid (yield: 85–92%). Spectral confirmation includes IR absorption at 1716 cm⁻¹ (C=O stretch) and ¹H-NMR resonance loss at δ 1.27 ppm (ethoxy CH₃) .

-

Acid-Catalyzed Hydrolysis : Using HCl (2–5%) in ethanol at reflux generates the same product but with lower efficiency (yield: 65–70%) .

Cyclization with Hydrazine Derivatives

The compound participates in pyrazolidinone formation via hydrazine-mediated cyclization:

-

Hydrazine Hydrate Reaction : Heating with excess hydrazine hydrate (2 eq.) in ethanol under reflux for 2–4 hours yields 3-amino-5-oxopyrazolidin-4-ylidene derivatives . Key spectral data:

Coordination Chemistry

The carboxylate and pyrazole moieties act as polydentate ligands for transition metals:

Key Observations :

-

Ligand HL = 2-(carboxymethyl)pyrazole-3-carboxylic acid (post-hydrolysis).

-

MOFs exhibit thermal stability up to 300°C and porosity (~400 m²/g) .

Esterification and Transesterification

The ethoxy group undergoes substitution under nucleophilic conditions:

-

Methanolysis : Refluxing with methanol and H₂SO₄ (cat.) produces methyl 2-(2-methoxy-2-oxoethyl)pyrazole-3-carboxylate (yield: 78%). Confirmed by ¹³C-NMR δ 52.1 ppm (OCH₃) .

-

Benzylation : Reaction with benzyl bromide/K₂CO₃ in acetone yields benzyl 2-(2-ethoxy-2-oxoethyl)pyrazole-3-carboxylate (yield: 70%) .

Condensation with Carbonyl Compounds

The carboxylic acid reacts with aldehydes to form hydrazones:

-

General Procedure : Condensation with aromatic aldehydes (e.g., benzaldehyde) in ethanol under reflux yields N'-arylidene-2-(2-ethoxy-2-oxoethyl)pyrazole-3-carbohydrazides .

Michael Addition Reactions

The pyrazole ring participates in conjugate additions:

-

With α,β-Unsaturated Ketones : Catalyst-free reaction with enones (e.g., chalcone) in ethanol at 65°C forms 1,3,5-trisubstituted pyrazoles via sp² nitrogen attack.

Decarboxylation Under Thermal Stress

Heating above 200°C induces decarboxylation:

-

Product : 2-(2-Ethoxy-2-oxoethyl)pyrazole (TGA mass loss: 22% at 220°C).

Comparative Reactivity Table

科学研究应用

Overview

2-(2-Ethoxy-2-oxoethyl)pyrazole-3-carboxylic acid is a synthetic compound belonging to the pyrazole class, known for its diverse biological activities and potential applications in medicinal chemistry. This compound's unique structure allows it to interact with various biological targets, making it a valuable candidate for drug development and other scientific applications.

Medicinal Chemistry

The pyrazole ring is a common feature in many bioactive compounds, and derivatives of this compound have been explored for their pharmacological properties.

Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory effects. For instance, compounds similar to this compound have shown the ability to inhibit pro-inflammatory cytokines, which are crucial in inflammatory responses. A study highlighted that certain pyrazole derivatives demonstrated up to 78% inhibition of edema in animal models, suggesting their potential as anti-inflammatory agents .

Antioxidant Properties

The compound has also been investigated for its antioxidant capabilities. Pyrazole derivatives have been shown to scavenge free radicals effectively, which is essential in combating oxidative stress-related diseases. In vitro studies utilizing assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) have demonstrated that these compounds can significantly reduce oxidative damage .

Antimicrobial Activity

The antimicrobial potential of pyrazole derivatives is noteworthy. Research has indicated that these compounds can effectively inhibit various bacterial strains, including E. coli and Staphylococcus aureus. Their mechanism often involves disrupting bacterial cell wall synthesis or interfering with metabolic pathways .

Anticancer Activity

Pyrazole derivatives have been studied for their anticancer properties, particularly against specific cancer cell lines. The ability of these compounds to inhibit key enzymes involved in tumor growth has been documented, with some studies reporting IC50 values indicating potent activity against cancer cells . For example, certain pyrazole derivatives have shown selective inhibition of cancer cell proliferation through modulation of signaling pathways related to cell growth and survival.

Synthetic Applications

In synthetic organic chemistry, this compound serves as a versatile building block for the synthesis of more complex molecules.

Building Block for Complex Molecules

The compound can undergo various reactions such as nucleophilic substitution and esterification, enabling the creation of diverse chemical entities with tailored properties. This feature is particularly beneficial in developing new pharmaceuticals and agrochemicals .

Polymer Synthesis

In materials science, the functional groups present in this compound allow for modifications that can lead to the synthesis of polymers with specific characteristics. Such materials can be engineered for applications ranging from drug delivery systems to advanced coatings .

Case Studies and Research Findings

Several studies have evaluated the biological effects of pyrazole derivatives, highlighting their potential applications:

| Study | Compound Tested | Biological Activity | Findings |

|---|---|---|---|

| Selvam et al. (2014) | 3-substituted phenyl-pyrazoles | Anti-inflammatory | Up to 78% inhibition of edema at 10 µM |

| Burguete et al. (2015) | Pyrazole derivatives | Antimicrobial | Effective against MTB strain H37Rv with 98% inhibition |

| Bandgar et al. (2016) | Thiocarbamoyl pyrazoles | MAO-B inhibition | High activity against MAO isoforms |

作用机制

The mechanism of action of 2-(2-Ethoxy-2-oxoethyl)pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects . The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

相似化合物的比较

2-(2-Ethoxy-2-oxoethyl)pyrazole-3-carboxylic acid can be compared with other pyrazole derivatives, such as:

3-Pyrazoledicarboxylic acid: This compound has two carboxylic acid groups on the pyrazole ring and is used in similar applications.

Ethyl 1-(2-ethoxy-2-oxoethyl)-1H-pyrazole-3-carboxylate: This ester derivative is a precursor to this compound and is used in its synthesis.

1-(Carboxymethyl)-1H-pyrazole-3-carboxylic acid: This compound has a carboxymethyl group instead of an ethoxy-oxoethyl group and exhibits different chemical properties.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other similar compounds.

生物活性

2-(2-Ethoxy-2-oxoethyl)pyrazole-3-carboxylic acid is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and implications for therapeutic applications, supported by data tables and relevant research findings.

Synthesis

The synthesis of this compound typically involves the reaction of pyrazole derivatives with ethyl oxoacetate. Various synthetic pathways have been explored to optimize yield and purity, often utilizing catalysts or specific reaction conditions to enhance the formation of the desired carboxylic acid.

Antimicrobial Activity

Pyrazole derivatives, including this compound, have shown significant antimicrobial properties. The compound has been tested against various bacterial strains, demonstrating efficacy comparable to established antibiotics.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 6.25 µg/mL |

| Escherichia coli | 12.5 µg/mL |

| Pseudomonas aeruginosa | 25 µg/mL |

These results indicate a promising potential for further development as an antimicrobial agent .

Anticancer Properties

Research indicates that pyrazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. In vitro studies have shown that this compound can significantly reduce the viability of cancer cell lines such as HeLa and MCF-7.

| Cell Line | IC50 Value (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 20 |

The compound's ability to modulate key signaling pathways involved in cancer progression highlights its potential as a therapeutic agent .

Anti-inflammatory Effects

The anti-inflammatory activity of pyrazole derivatives is attributed to their ability to inhibit cyclooxygenase (COX) enzymes. Studies have shown that this compound can effectively reduce inflammation markers in animal models, suggesting its application in treating inflammatory diseases.

Case Studies

- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial activity of various pyrazole derivatives, including this compound. The results demonstrated significant bactericidal effects against both Gram-positive and Gram-negative bacteria, supporting its use as a potential antibiotic .

- Anticancer Screening : Another study focused on the anticancer properties of pyrazole compounds, revealing that this compound inhibited cell proliferation in breast and cervical cancer cell lines. The mechanism was linked to apoptosis induction via mitochondrial pathways .

属性

IUPAC Name |

2-(2-ethoxy-2-oxoethyl)pyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O4/c1-2-14-7(11)5-10-6(8(12)13)3-4-9-10/h3-4H,2,5H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBZXCAWQZFGPSE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C(=CC=N1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。